Prostaglandin F2alpha 9-methyl ether

FP receptor pharmacology Radioligand binding Prostanoid SAR

Prostaglandin F2alpha 9‑methyl ether (9‑methoxy‑PGF2α; CAS 79743‑27‑4) is a regiospecific monomethyl ether of the endogenous luteolytic prostanoid PGF2α, in which the 9‑hydroxyl group is replaced by a methoxy moiety while the C‑1 carboxyl and the 11‑ and 15‑hydroxyl groups remain intact. First disclosed in a total synthesis study by Andersen et al., the compound retains substantial biological activity (3‑420% of native PGF2α) across assay platforms and serves as a regio‑isomeric comparator for structure–activity relationship (SAR) campaigns targeting the FP prostanoid receptor.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS No. 79743-27-4
Cat. No. B1232468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin F2alpha 9-methyl ether
CAS79743-27-4
Synonyms9-methoxyprostaglandin F2alpha
O-9-methylprostaglandin F2alpha ether
PGF2alpha 9-methyl ether
prostaglandin F2alpha 9-methyl ethe
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)OC)O)O
InChIInChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-17-18(20(26-2)15-19(17)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19+,20-/m0/s1
InChIKeyDHUJYNACDMVDIE-YNPSZXEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin F2alpha 9‑Methyl Ether (CAS 79743‑27‑4): Procurement‑Grade Profile for a Regiospecific PGF2α Monoether Probe


Prostaglandin F2alpha 9‑methyl ether (9‑methoxy‑PGF2α; CAS 79743‑27‑4) is a regiospecific monomethyl ether of the endogenous luteolytic prostanoid PGF2α, in which the 9‑hydroxyl group is replaced by a methoxy moiety while the C‑1 carboxyl and the 11‑ and 15‑hydroxyl groups remain intact [1]. First disclosed in a total synthesis study by Andersen et al., the compound retains substantial biological activity (3‑420% of native PGF2α) across assay platforms and serves as a regio‑isomeric comparator for structure–activity relationship (SAR) campaigns targeting the FP prostanoid receptor [2][3].

Why Substituting PGF2α 9‑Methyl Ether with Other Regioisomeric Ethers or the Native Prostanoid Compromises Experimental Reproducibility


PGF2α monoethers are not functionally interchangeable. Methylation at C‑9, C‑11, or C‑15 produces regioisomers that differ markedly in conformational dynamics, receptor binding kinetics, and tissue‑level selectivity [1][2]. NMR evidence demonstrates that ether formation alters the cyclopentane ring pucker and side‑chain orientation, which directly influences FP receptor recognition; consequently, the 9‑methyl ether exhibits a distinct FP binding IC50 that is 1.7‑fold weaker than PGF2α in the ovine luteal cell competitive binding assay, whereas the 11‑ and 15‑regioisomers display entirely different rank orders of potency in functional assays [1][3]. Furthermore, the 9‑ and 15‑methyl ethers both show increased selectivity for luteolytic endpoints in the hamster antifertility (HAF) model, a property not recapitulated by the 11‑methyl ether, underscoring the functional non‑equivalence of regioisomeric substitutions [1][4].

Quantitative Differentiation Evidence: PGF2α 9‑Methyl Ether vs. PGF2α and Regioisomeric Methyl Ethers


FP Receptor Binding Affinity of PGF2α 9‑Methyl Ether vs. Native PGF2α in Ovine Luteal Cells

In a competitive radioligand binding assay using [3H]‑PGF2α on ovine luteal cells, PGF2α 9‑methyl ether (CHEMBL2114230) displays an IC50 of 71 nM, whereas native PGF2α (dinoprost, CHEMBL815) yields an IC50 of 43 nM under identical assay conditions, equating to a 1.65‑fold decrease in binding potency upon 9‑O‑methylation [1][2]. In bovine corpus luteum plasma membranes, the differential widens to an IC50 of 670 nM, representing an approximately 15.6‑fold loss of affinity relative to the ovine preparation, suggesting species‑dependent receptor recognition of the 9‑methoxy modification [1].

FP receptor pharmacology Radioligand binding Prostanoid SAR Luteal cell biology

Luteolytic Selectivity of PGF2α 9‑Methyl Ether Compared to 11‑Methyl Ether and Prostacyclin Ethers

Andersen et al. demonstrated that the 9‑ and 15‑methyl ethers of PGF2α exhibit increased selectivity for luteolytic activity in the hamster antifertility (HAF) assay, a gold‑standard in vivo model for corpus luteum regression [1]. By contrast, the prostacyclin (PGI2) ethers are essentially devoid of agonist activity on both platelet and vasculature, and the 11‑methyl ether shows markedly different conformational properties by NMR that are associated with altered receptor recognition [1][2]. Although exact HAF ED50 values for the individual regioisomers are not extracted in the abstract, the class‑level finding that the 9‑methyl ether belongs to the luteolytically selective subset provides a functional differentiation criterion absent for the 11‑regioisomer or prostacyclin‑derived ethers [1].

Luteolysis Hamster antifertility assay Reproductive pharmacology Prostanoid selectivity

Discrimination from PGF2α 1‑O‑Methyl Ether (Alcohol Methyl Ether) in Recombinant FP Receptor Functional Assays

PGF2α 9‑methyl ether must be distinguished from PGF2α 1‑O‑methyl ether (PGF2α 1‑OCH3; CAS 143656‑18‑2), an analog in which the C‑1 carboxyl is replaced by a methoxy group. Woodward et al. reported that PGF2α 1‑OCH3 is approximately 1,000 times less potent than 17‑phenyl PGF2α at recombinant feline and human FP receptors, and produces no Ca2+ signal in Swiss 3T3 cells below 1 µM [1]. Although the 9‑methyl ether contains an intact C‑1 carboxylate pharmacophore critical for FP receptor activation, it retains nanomolar binding affinity (IC50 = 71 nM) [2]. This structural distinction means that the 9‑methyl ether acts as a direct FP receptor ligand, whereas the 1‑O‑methyl ether behaves as a functionally silent alcohol analog at classical FP receptors, demonstrating that the methylation position, not the mere presence of a methoxy group, dictates the pharmacological profile [1][2].

FP receptor functional selectivity Calcium mobilisation Recombinant receptor pharmacology Prodrug vs. active analog

Conformational Evidence: NMR‑Detected Structural Perturbation Specific to 9‑O‑Methylation

Andersen et al. performed comparative 1H‑NMR analysis across the regioisomeric PGF2α monomethyl ether series and observed distinct conformational changes associated specifically with ether formation at each position [1]. These conformational shifts, which involve alteration of the cyclopentane ring geometry and the relative orientation of the α‑ and ω‑side chains, are hypothesised to underlie the differential receptor recognition and biological selectivity profiles of the 9‑, 11‑, and 15‑methyl ethers [1][2]. The 9‑methyl ether thus provides a structurally characterised probe in which the conformational perturbation is mapped to a defined locus, enabling SAR studies that cannot be accomplished with the unmodified PGF2α or with methylation at alternative positions [1].

Prostaglandin conformation NMR spectroscopy Hairpin conformation Molecular recognition

Validated Research and Industrial Application Scenarios for PGF2α 9‑Methyl Ether


FP Receptor Structure–Activity Relationship (SAR) Probe Campaigns

The 9‑methyl ether serves as a defined regioisomeric probe in FP receptor SAR studies. Its 71 nM IC50 in ovine luteal cell competitive binding (vs. 43 nM for PGF2α) provides a quantitative benchmark for assessing the contribution of the 9‑hydroxyl hydrogen‑bond donor to receptor affinity [1][2]. Researchers can deploy this compound alongside the 11‑ and 15‑methyl ethers to map pharmacophoric requirements across the cyclopentane ring in a regiospecific manner [1].

Luteolytic Selectivity Profiling in Reproductive Pharmacology

The demonstrated selectivity of the 9‑methyl ether for luteolytic endpoints in the hamster antifertility (HAF) assay, in contrast to the functionally silent prostacyclin ethers, positions this compound as a reference standard for in vivo studies of corpus luteum regression where FP‑mediated luteolysis must be discriminated from off‑target prostanoid effects [3].

Conformational Analysis and Quality Control of Synthetic Prostanoid Batches

The NMR spectral signature of 9‑O‑methylation, characterised by Andersen et al., provides a spectroscopic fingerprint for identity confirmation and purity assessment of synthetic batches, distinguishing the 9‑methyl ether from other regioisomers and from PGF2α 1‑O‑methyl ether [3][4].

Discrimination from Carboxyl‑Modified PGF2α Analogs in FP Receptor Activation Assays

Unlike PGF2α 1‑O‑methyl ether, which lacks the C‑1 carboxyl group and fails to activate recombinant FP receptors below micromolar concentrations, the 9‑methyl ether retains an intact carboxylate and exhibits nanomolar binding affinity, making it the appropriate choice for mechanistic studies requiring FP receptor engagement rather than silent binding [4][2].

Quote Request

Request a Quote for Prostaglandin F2alpha 9-methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.